ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a chemical compound characterized by a cyclopropane ring substituted with an ethyl ester group and a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a substituted styrene derivative in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to further reactions to introduce the 4-aminophenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The cyclopropane ring also imparts unique steric and electronic properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
InChI Key |
PRQHGNILEBKMGD-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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